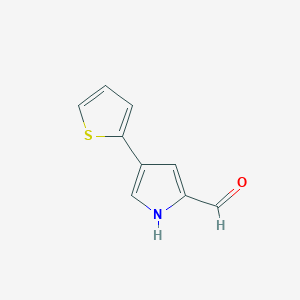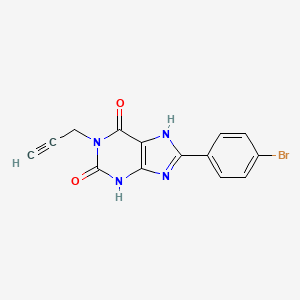![molecular formula C17H29N3OS2 B14233794 2,2'-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol) CAS No. 594873-95-7](/img/structure/B14233794.png)
2,2'-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol) is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including their use as ligands for various receptors in the body. The compound’s structure includes a piperazine ring substituted with a 2-methoxyphenyl group, which is linked to an ethane-1-thiol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol) typically involves multiple steps. One common method starts with the preparation of 1-(2-methoxyphenyl)piperazine, which is then reacted with ethylene dibromide to form the intermediate compound. This intermediate is further reacted with thiourea under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and require heating to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the disulfide bonds back into thiol groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2,2’-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its interactions with various biological receptors, including adrenergic receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with adrenergic receptors. It acts as a ligand that can either activate or block these receptors, influencing various physiological processes. The molecular targets include alpha1-adrenergic receptors, which are involved in the contraction of smooth muscles in blood vessels and other tissues. The pathways involved include the modulation of neurotransmitter release and signal transduction cascades .
Comparación Con Compuestos Similares
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar adrenergic receptor affinity used to manage hypertension.
Uniqueness
2,2’-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol) is unique due to its specific structural features, such as the presence of both piperazine and thiol groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple receptor types and undergo various chemical transformations makes it a versatile compound in scientific research .
Propiedades
Número CAS |
594873-95-7 |
|---|---|
Fórmula molecular |
C17H29N3OS2 |
Peso molecular |
355.6 g/mol |
Nombre IUPAC |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl-(2-sulfanylethyl)amino]ethanethiol |
InChI |
InChI=1S/C17H29N3OS2/c1-21-17-5-3-2-4-16(17)20-10-8-18(9-11-20)6-7-19(12-14-22)13-15-23/h2-5,22-23H,6-15H2,1H3 |
Clave InChI |
KGCCLMIVOWMRLK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CCN(CCS)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate](/img/structure/B14233728.png)

![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)


![N~1~-[(4-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14233747.png)
![2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14233753.png)
![2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]-](/img/structure/B14233762.png)


![N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride](/img/structure/B14233773.png)
![Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]-](/img/structure/B14233775.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine](/img/structure/B14233781.png)
![1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine](/img/structure/B14233783.png)
